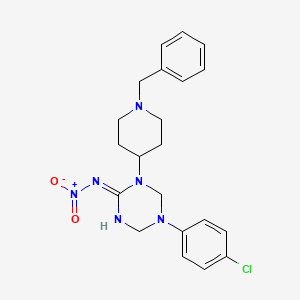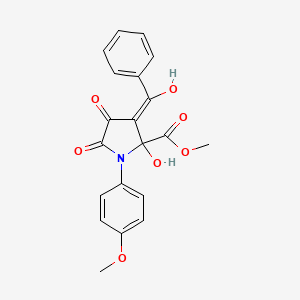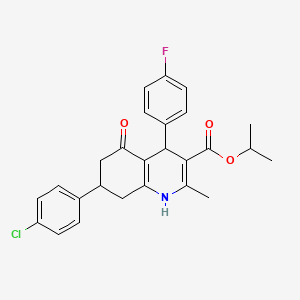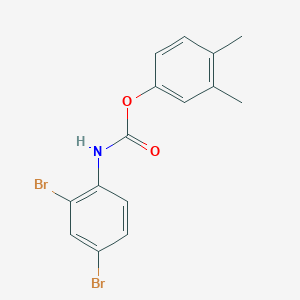
(2E)-1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE is a complex organic compound that features a unique combination of a piperidine ring, a chlorophenyl group, and a triazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE typically involves multiple steps. The initial step often includes the formation of the piperidine ring, followed by the introduction of the benzyl and chlorophenyl groups. The triazinane ring is then formed through a cyclization reaction. The final step involves the formation of the hydraziniumolate group under specific reaction conditions, such as the use of a strong base or acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-METHOXYPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE
- 2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-FLUOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE
- 2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-BROMOPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE
Uniqueness
The uniqueness of 2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C21H25ClN6O2 |
|---|---|
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
(NE)-N-[1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide |
InChI |
InChI=1S/C21H25ClN6O2/c22-18-6-8-19(9-7-18)26-15-23-21(24-28(29)30)27(16-26)20-10-12-25(13-11-20)14-17-4-2-1-3-5-17/h1-9,20H,10-16H2,(H,23,24) |
Clave InChI |
OTFQOYGVKHDNFV-UHFFFAOYSA-N |
SMILES isomérico |
C1CN(CCC1N\2CN(CN/C2=N\[N+](=O)[O-])C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
SMILES canónico |
C1CN(CCC1N2CN(CNC2=N[N+](=O)[O-])C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dinitro-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}benzene-1,3-diol](/img/structure/B14949942.png)
![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B14949944.png)
![N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B14949950.png)

![2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B14949956.png)

![3-(Butylsulfanyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14949963.png)
![4-[3-(Methylsulfanyl)anilino]-4-oxobutanoic acid](/img/structure/B14949965.png)
![4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14949972.png)
![3-[11-(2-Cyano-ethyl)-11H-indeno[1,2-b]quinolin-11-yl]-propionitrile](/img/structure/B14949997.png)
![3,5-Dibromo-2-methoxybenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]hydrazone](/img/structure/B14950004.png)

![4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,2-diol](/img/structure/B14950017.png)
